![molecular formula C21H24N2O3 B2415902 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955792-29-7](/img/structure/B2415902.png)
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
Scientific Research Applications
- The compound belongs to the class of 2-arylpropanoic acids, which are non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating arthritis and musculoskeletal disorders .
- Specifically, the compound is synthesized by coupling ibuprofen (a well-known NSAID) with tryptamine via an amide bond. This resulting compound, N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, exhibits anti-inflammatory, analgesic, and antipyretic properties .
- Tryptamine and its derivatives are known for their diverse biological activities. These include interactions with serotonin receptors, modulation of neurotransmitter systems, and potential therapeutic effects .
- The coupling of tryptamine with ibuprofen in the synthesis of the compound highlights the importance of amides in the pharmaceutical industry .
- Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. The structural similarity between IAA and tryptamine derivatives suggests potential applications in plant growth regulation .
- Further exploration of the compound’s effects on cancer cells could reveal its potential as an anticancer agent. Investigating its impact on cell proliferation, apoptosis, and tumor growth may yield valuable insights .
- Given the compound’s structural features, it might exhibit neuroprotective properties. Researchers could explore its impact on neuronal health, neurotransmitter systems, and neurodegenerative diseases .
- The presence of the benzodioxole moiety makes this compound interesting for drug delivery applications. Researchers could investigate its use as a carrier for targeted drug delivery, exploiting its stability and potential interactions with biological membranes .
Anti-Inflammatory and Analgesic Properties
Biological Activities of Tryptamine Derivatives
Plant Hormone Analog
Anticancer Research
Neuroprotective Effects
Drug Delivery Systems
properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-23-11-3-4-16-12-15(5-7-18(16)23)9-10-22-21(24)17-6-8-19-20(13-17)26-14-25-19/h5-8,12-13H,2-4,9-11,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZLZEKHTVVYQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
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